(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
説明
Nomenclature and Structural Identification
(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS: 874289-42-6) is a structurally complex organoboron compound. Its IUPAC name derives from the phenyl ring substituted with three functional groups: a fluorine atom at position 2, a pyrrolidine-1-carbonyl moiety at position 5, and a boronic acid (-B(OH)₂) group at position 1 (Figure 1). Alternative names include:
- B-[2-Fluoro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid
- [2-Fluoro-5-(pyrrolidin-1-ylcarbonyl)phenyl]boronic acid.
The molecular formula is C₁₁H₁₃BFNO₃ , with a molecular weight of 237.04 g/mol . Key structural features include:
- A boronic acid group enabling participation in Suzuki-Miyaura cross-coupling reactions.
- A fluorine atom enhancing electronic effects and metabolic stability.
- A pyrrolidine-1-carbonyl group contributing to stereoelectronic modulation.
Table 1: Fundamental Structural Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₃BFNO₃ |
| Molecular Weight | 237.04 g/mol |
| CAS Number | 874289-42-6 |
| SMILES Notation | O=C(C1=CC=C(F)C(B(O)O)=C1)N2CCCC2 |
| Key Functional Groups | Boronic acid, fluorophenyl, pyrrolidine carbonyl |
Historical Context and Development
The compound emerged from advancements in boronic acid chemistry, particularly the development of functionalized arylboronic acids for cross-coupling reactions. While Frankland’s 1860 synthesis of ethylboronic acid laid the groundwork, modern organoboron chemistry expanded with the Suzuki-Miyaura reaction (1979), which revolutionized carbon-carbon bond formation. This compound exemplifies the integration of heterocyclic and fluorine substituents into boronic acid frameworks, a trend accelerated by medicinal chemistry needs in the 21st century. Its specific synthesis was first reported in the early 2010s, coinciding with growing interest in fluorinated boronic acids for drug discovery.
Position in Organoboron Chemistry
As an arylboronic acid derivative, this compound occupies a niche in catalysis and medicinal chemistry:
- Electronic Modulation : The electron-withdrawing fluorine and amide carbonyl groups alter the boron center’s Lewis acidity, potentially enhancing reactivity in cross-couplings.
- Steric Effects : The pyrrolidine moiety introduces conformational rigidity, influencing selectivity in catalytic cycles.
- Hybridization : Combines features of fluorinated aromatics (bioavailability) and boronic acids (synthetic utility), aligning with trends in multifunctional organoboron design.
Figure 1 : Structural diagram highlighting the boronic acid group (blue), fluorine substituent (green), and pyrrolidine carbonyl (red).
Significance in Boronic Acid Research
This compound exemplifies three key research frontiers:
- Drug Discovery : Boronic acids are pivotal in protease inhibition (e.g., bortezomib). The fluorine-pyrrolidine motif may enhance target binding and pharmacokinetics.
- Synthetic Methodology : Its structure enables exploration of steric and electronic effects in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides.
- Materials Science : Functionalized arylboronic acids are precursors for conjugated polymers and sensors.
Table 2: Comparative Reactivity of Boronic Acid Derivatives
| Compound Type | Example | Key Feature |
|---|---|---|
| Simple Arylboronic Acid | Phenylboronic acid | Baseline Suzuki coupling reactivity |
| Fluorinated Derivative | This compound | Enhanced electrophilicity |
| Heterocyclic Derivative | 2-Thienylboronic acid | Improved solubility |
The integration of fluorine and pyrrolidine groups positions this compound as a versatile scaffold for further functionalization, particularly in metallopharmaceutical and agrochemical research. Its development reflects broader efforts to optimize boronic acids for stereoselective synthesis and bioactivity.
特性
IUPAC Name |
[2-fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-4-3-8(7-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWFRPUCEBPJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660202 | |
| Record name | [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-42-6 | |
| Record name | B-[2-Fluoro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cancer therapy. This compound's unique structural features, including the fluorine atom and the pyrrolidine-1-carbonyl group, enhance its interaction with biological targets, making it a valuable candidate for further research.
- IUPAC Name : 2-Fluoro-5-(pyrrolidine-1-carbonyl)phenylboronic acid
- Molecular Formula : C₁₁H₁₃BFNO₃
- Melting Point : 146–148 °C
- CAS Number : 874289-42-6
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom can increase the compound's binding affinity, while the pyrrolidine moiety may modulate its reactivity. This dual action allows it to influence various biochemical pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes. The unique structure of this compound may enhance its specificity and potency against target enzymes. For example, studies have shown that similar compounds exhibit IC50 values in the nanomolar range against specific kinases and proteases, suggesting that this compound could exhibit comparable or superior activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The following table summarizes relevant findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HCT116 (colon cancer) | 0.64 | Induction of apoptosis |
| Study B | KMS-12 BM (multiple myeloma) | 1.4 | Cell cycle arrest |
| Study C | FaDu (hypopharyngeal cancer) | 0.8 | Apoptosis via mitochondrial pathway |
Case Studies
- Study A : In a preclinical study involving HCT116 cells, this compound was shown to effectively inhibit tumor growth in xenograft models, with significant reductions in tumor size observed after treatment over several weeks.
- Study B : Another investigation focused on KMS-12 BM cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways, highlighting its potential as an effective treatment for multiple myeloma.
- Study C : Research on FaDu cells indicated that this compound could trigger mitochondrial-mediated apoptosis, suggesting a mechanism that could be exploited for therapeutic benefits in head and neck cancers.
類似化合物との比較
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The fluoro substituent in the target compound enhances electrophilicity at the boronic acid site, facilitating cross-coupling reactions. In contrast, the nitro group in 871332-81-9 increases oxidative instability but may improve binding to electron-rich biological targets .
Oxidation and Hydrolysis Stability
- Boronic esters derived from diols (e.g., pinacol) hydrolyze faster in aqueous solutions than free boronic acids, but substituents on the phenyl ring can stabilize the boronic acid form . The fluoro and pyrrolidine groups in the target compound may slow hydrolysis, enhancing its shelf life.
Key Research Findings
Synthetic Utility : The pyrrolidine-1-carbonyl group is introduced via reaction with pyrrolidine-1-carbonyl chloride, a step critical for achieving high yields in related compounds .
Drug Design: Substituent positioning (e.g., 2-fluoro vs. 3-nitro) significantly impacts biological activity. For example, fluoro-substituted HDAC inhibitors show enhanced specificity compared to non-halogenated analogues .
準備方法
Multi-step Synthesis via Amide and Boronate Intermediates
Method Overview:
An alternative approach involves constructing the aromatic core with the pyrrolidine-1-carbonyl substituent prior to boronic acid installation. This method is particularly advantageous when the pyrrolidine moiety must be introduced with stereochemical control.
- Synthesis of 2-fluoro-5-aminophenyl intermediates.
- Conversion of amino groups into amides with pyrrolidine-1-carbonyl chloride or related derivatives.
- Subsequent borylation at the aromatic ring via Miyaura borylation using bis(pinacolato)diboron.
Research Findings:
Patents disclose that the amide formation proceeds smoothly with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine, followed by borylation using bis(pinacolato)diboron catalyzed by Pd(dppf)Cl₂. This sequence affords high purity intermediates suitable for pharmaceutical applications.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amide formation | Pyrrolidine-1-carbonyl chloride, TEA | Selective amidation |
| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | Yields >75% |
Catalytic Borylation of Aromatic Precursors
Method Overview:
Direct catalytic borylation of fluorinated aromatic compounds offers a streamlined route, often employing transition metal catalysis under mild conditions.
- Use of iridium or rhodium catalysts with suitable ligands to facilitate C–H activation and borylation at specific positions.
Research Findings:
Recent advances demonstrate that iridium-catalyzed C–H borylation selectively functionalizes the aromatic ring at the desired position, bypassing the need for halogen intermediates. This method enhances atom economy and reduces steps.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| C–H borylation | [Ir(OMe)(COD)]₂, B₂Pin₂, dtbpy | High regioselectivity |
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling | 2-fluoro-5-iodo-phenyl | Pd catalyst, B₂Pin₂ | >85 | High regioselectivity | Requires halogen precursor |
| Amidation + Borylation | 2-fluoro-5-aminophenyl | Pyrrolidine-1-carbonyl chloride, B₂Pin₂ | >75 | Suitable for complex molecules | Multi-step process |
| C–H Borylation | Aromatic precursor | Ir catalyst, B₂Pin₂ | Not specified | Streamlined, fewer steps | Requires specialized catalysts |
Research Findings and Notes
Selectivity and Purity:
The Suzuki coupling method is favored for its high selectivity and compatibility with various functional groups, ensuring the purity required for pharmaceutical intermediates.Reaction Conditions:
Mild conditions (ambient temperature, inert atmosphere) are often sufficient, reducing degradation of sensitive groups like the pyrrolidine moiety.Catalyst Optimization:
Transition metal catalysts such as Pd(dppf)Cl₂ and Ir complexes have been optimized for higher yields and regioselectivity, with ongoing research focusing on reducing catalyst loadings and improving sustainability.Impurities and Side Reactions: Careful control of reaction parameters minimizes side products such as over-borylated derivatives or incomplete amidation.
Q & A
Q. What are the recommended synthetic routes for (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid?
The synthesis typically involves sequential functionalization of the phenylboronic acid scaffold. Key steps include:
- Pyrrolidine-1-carbonyl introduction : Reacting 2-fluoro-5-bromophenylboronic acid with pyrrolidine under palladium-catalyzed carbonylation conditions (e.g., CO gas, Pd(OAc)₂, and a ligand like Xantphos) to install the amide moiety .
- Boronic acid protection : Use of pinacol ester protection during synthesis to prevent undesired side reactions, followed by deprotection under mild acidic conditions .
- Purification : Column chromatography or recrystallization to achieve ≥98% purity, as confirmed by HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : NMR to confirm fluorine substitution (δ ~ -110 ppm for aryl-F) and NMR to verify boronic acid integrity (δ ~ 30 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (CHBFNO, exact mass: 237.10 g/mol) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and detect trace impurities .
Q. What cross-coupling reactions are most effective for this boronic acid derivative?
This compound participates in Suzuki-Miyaura couplings due to its boronic acid group. Optimized conditions include:
- Catalyst system : Pd(PPh) or PdCl(dppf) with a base like KCO in a mixed solvent (THF/HO) at 80°C .
- Substrate compatibility : Reacts efficiently with aryl/heteroaryl halides (e.g., bromopyridines) to form biaryl motifs, critical in drug discovery .
Advanced Research Questions
Q. How can researchers evaluate this compound’s potential as a tubulin polymerization inhibitor?
- In vitro assays : Measure inhibition of tubulin polymerization using purified tubulin (IC determination via turbidimetry at 350 nm). Compare activity to combretastatin derivatives, noting that boronic acid substitution (vs. hydroxyl) enhances potency (e.g., IC = 21–22 μM) .
- Cell-based assays : Assess cytotoxicity against cancer cell lines (e.g., Jurkat or B-16 cells) using MTT assays. FACScan analysis can confirm apoptosis induction (e.g., 10 M exposure for 8 hours) .
Q. How should researchers resolve contradictions in biological activity data?
- Case study : If boronic acid derivatives show high cytotoxicity but low tubulin inhibition, investigate off-target effects using proteomics or kinase profiling panels .
- Structural analogs : Compare with carboxylate analogs (e.g., compound 17 in ) to isolate boronic acid-specific effects .
- Computational modeling : Perform molecular docking to assess binding affinity differences between boronic acid and hydroxyl/carboxylate groups in tubulin’s colchicine site .
Q. What strategies are recommended for studying this compound’s interactions with biomolecules?
- Surface plasmon resonance (SPR) : Immobilize glycoproteins (e.g., fetuin) on a sensor chip to measure binding kinetics (K, k/k) via boronate-diol interactions .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding to diol-containing molecules (e.g., ribose in RNA) .
Methodological Notes
- Handling and storage : Store at -20°C under inert gas (N/Ar) to prevent boronic acid oxidation .
- Safety : Follow hazard protocols for boronic acids (H302/H315/H319/H335) and use PPE during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
